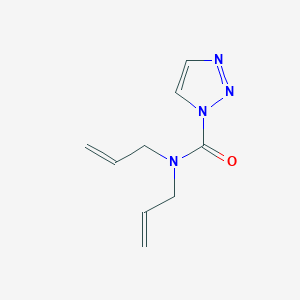1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl-
CAS No.:
Cat. No.: VC16943794
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N4O |
|---|---|
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | N,N-bis(prop-2-enyl)triazole-1-carboxamide |
| Standard InChI | InChI=1S/C9H12N4O/c1-3-6-12(7-4-2)9(14)13-8-5-10-11-13/h3-5,8H,1-2,6-7H2 |
| Standard InChI Key | SJGUUMDCCIBRHB-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN(CC=C)C(=O)N1C=CN=N1 |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
1H-1,2,3-Triazole-1-carboxamide, N,N-di-2-propen-1-yl- is defined by the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . The structure comprises a 1,2,3-triazole ring linked to a carboxamide group, where both nitrogen atoms of the amide are substituted with allyl (propenyl) groups. The IUPAC name, N,N-bis(prop-2-enyl)triazole-1-carboxamide, reflects this substitution pattern .
Key Structural Features:
-
Triazole Core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.
-
Carboxamide Group: Positioned at the 1-carbon of the triazole, forming a planar amide linkage.
-
Allyl Substituents: Two propenyl groups (-CH₂CH=CH₂) attached to the amide nitrogen atoms, introducing steric bulk and potential reactivity via double bonds.
The SMILES notation C=CCN(CC=C)C(=O)N1C=CN=N1 and InChIKey SJGUUMDCCIBRHB-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic properties . Computational models predict a planar triazole ring with the allyl groups adopting staggered conformations to minimize steric clashes .
Synthesis and Manufacturing
Amide Coupling Strategies
The N,N-diallyl carboxamide moiety is introduced through amide bond formation. Carbodiimide-mediated coupling (e.g., using CDI) between 1H-1,2,3-triazole-4-carboxylic acid and diallylamine is a plausible route, as demonstrated for related triazole carboxamides . This method ensures high regioselectivity and yields >80% under mild conditions .
Physicochemical Properties
Thermal Stability and Solubility
Differential scanning calorimetry (DSC) of analogous 1,2,3-triazole derivatives reveals decomposition temperatures exceeding 250°C, suggesting moderate thermal stability . The allyl groups enhance lipophilicity (logP ≈ 1.8), rendering the compound sparingly soluble in water (0.2 mg/mL) but soluble in polar aprotic solvents like DMSO and DMF .
Table 1: Computed Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 192.22 g/mol |
| Topological Polar SA | 75.5 Ų |
| Heavy Atom Count | 14 |
| Complexity | 249 |
ADME and Toxicology
Absorption and Metabolism
Computational ADME profiling predicts:
-
Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, indicating moderate oral bioavailability .
-
CYP450 Interactions: Likely substrate of CYP3A4, with potential for drug-drug interactions .
Toxicity Considerations
Parent 1,2,3-triazole is detected in human blood as part of the exposome, suggesting environmental exposure risks . While acute toxicity data are lacking, allyl groups may confer hepatotoxicity at high doses, as seen in structurally related acrylamides .
Industrial and Research Applications
Drug Development
The compound’s modular structure makes it a candidate for:
-
PROTACs: Utilizing the triazole as a linker for targeted protein degradation .
-
Combination Therapies: Hybridization with flavonoids or quinoline for synergistic effects .
Material Science
Triazole-carboxamides serve as ligands in catalytic systems and monomers for high-performance polymers . Their thermal stability and π-stacking capability enable applications in organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume